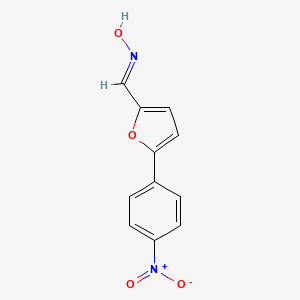

5-(4-Nitrophenyl)-2-furaldehyde oxime

Description

Historical Context and Significance of Furan (B31954) Heterocycles in Chemical and Biological Research

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Its name is derived from the Latin word furfur, meaning bran, from which the first significant furan derivative, furfural (B47365), was produced. The history of furan chemistry dates back to 1780 when Carl Wilhelm Scheele first described 2-furoic acid. This was followed by the reporting of furfural in 1831 by Johann Wolfgang Döbereiner. However, the parent compound, furan, was not synthesized until 1870 by Heinrich Limpricht.

Furan derivatives, both naturally occurring and synthetic, have become foundational scaffolds in chemical and biological research. The inclusion of the furan nucleus is a significant synthetic strategy in the pursuit of new therapeutic agents. In medicinal chemistry, furan-containing compounds have demonstrated a vast array of pharmacological activities. Slight modifications to the substitution pattern on the furan ring can significantly alter the biological activity of the resulting molecule. nih.govresearchgate.net This versatility has led to the development of furan-based drugs with applications as antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, and anticancer agents. researchgate.netencyclopedia.pub

Table 1: Key Historical Milestones in Furan Chemistry

| Year | Milestone | Scientist(s) | Significance |

|---|---|---|---|

| 1780 | First description of a furan derivative, 2-furoic acid. | Carl Wilhelm Scheele | Marked the beginning of the study of furan compounds. |

| 1831 | Furfural, an important furan aldehyde, was reported. | Johann Wolfgang Döbereiner | Provided a key starting material for many furan derivatives. |

| 1870 | First synthesis of the parent compound, furan. | Heinrich Limpricht | Established the fundamental structure of the furan heterocycle. |

| 1901 | The structure of furfural was discovered. | Carl Harries | Elucidated the chemical makeup of this key furan derivative. nih.gov |

The Role of Nitro-Substituted Furyl Derivatives in Medicinal Chemistry

Among the vast library of furan derivatives, those bearing a nitro group (NO₂) have carved out a particularly important niche in medicinal chemistry, especially as antimicrobial agents. These compounds, often referred to as nitrofurans, are active against a wide spectrum of microorganisms, including gram-positive and gram-negative bacteria, as well as some protozoa and fungi. nih.govpensoft.net

The mechanism of action for many nitrofurans involves enzymatic reduction of the nitro group within the target microbial cell. This process generates reactive cytotoxic intermediates that can damage microbial DNA, ribosomes, and other macromolecules, leading to cell death. This mode of action contributes to a lower incidence of acquired bacterial resistance compared to some other classes of antibiotics.

Several nitrofuran derivatives have been developed into clinically important drugs. For example, nitrofurantoin (B1679001) is a widely used antibacterial agent for treating urinary tract infections. Furazolidone has been used to treat bacterial and protozoal infections of the intestine. The 5-nitrofuryl moiety is recognized as a potent pharmacophore that promotes oxidative stress, a property that has been exploited in the development of agents against parasites like Trypanosoma cruzi, the causative agent of American trypanosomiasis. slideshare.net The demonstrated therapeutic efficacy of nitro-substituted furans continues to drive research into new derivatives with improved potency and broader applications. encyclopedia.pub

Table 2: Examples of Nitro-Substituted Furyl Derivatives in Medicinal Chemistry

| Compound Name | Chemical Class | Primary Medicinal Role |

|---|---|---|

| Nitrofurantoin | Nitrofuran | Antibacterial agent for urinary tract infections. slideshare.net |

| Furazolidone | Nitrofuran | Antibacterial and antiprotozoal agent. nih.govslideshare.net |

| Nifurtimox | Nitrofuran | Antitrypanosomal agent for Chagas disease. slideshare.net |

| Nitrofurazone | Nitrofuran | Topical antibacterial agent. slideshare.net |

Rationale for Investigating 5-(4-Nitrophenyl)-2-furaldehyde (B1293686) Oxime

The scientific rationale for the synthesis and investigation of 5-(4-nitrophenyl)-2-furaldehyde oxime is based on the established principles of medicinal chemistry, particularly the strategy of combining known pharmacophores to create novel molecules with potentially enhanced or unique biological activities.

This specific compound is a hybrid molecule that integrates three distinct, biologically significant structural features:

The 5-Aryl-2-furaldehyde Scaffold: The core structure is a furan ring substituted at the 5-position with an aryl group (the nitrophenyl ring) and at the 2-position with a functionalized aldehyde (the oxime). The 5-arylfuran moiety is a recognized "privileged structure" in drug discovery, known to be a constituent in compounds with anticancer and anti-inflammatory properties. asianpubs.org

The 4-Nitrophenyl Group: As discussed previously, the presence of a nitroaromatic group, specifically on a furan ring, is strongly associated with potent antimicrobial and antiparasitic activities. slideshare.net Its inclusion is a deliberate design choice to impart or enhance such properties.

Therefore, the investigation of this compound is a rational approach to molecular design. It seeks to explore the potential synergistic effects of combining these three pharmacophoric elements. Researchers hypothesize that this specific arrangement may lead to a compound with novel or improved therapeutic properties, building upon the known biological profiles of arylfurans, nitroaromatics, and oximes. asianpubs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

19934-32-8 |

|---|---|

Molecular Formula |

C11H8N2O4 |

Molecular Weight |

232.19 g/mol |

IUPAC Name |

(NZ)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H/b12-7- |

InChI Key |

HPAWHLYTSAIGMS-GHXNOFRVSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-(Nitrophenyl)-2-furaldehyde Oxime

The formation of an oxime from an aldehyde is a well-established reaction in organic chemistry. The general reaction involves the condensation of an aldehyde with hydroxylamine (B1172632).

The primary method for the synthesis of 5-(4-Nitrophenyl)-2-furaldehyde (B1293686) oxime is the condensation reaction between 5-(4-nitrophenyl)-2-furaldehyde and hydroxylamine. This reaction is a nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the carbon-nitrogen double bond of the oxime. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be facilitated by the use of a mild acid or base to catalyze the reaction.

The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. This is followed by the elimination of a water molecule to yield the oxime.

The rate of oxime formation can be significantly influenced by the presence of a catalyst. Both acid and base catalysis can be employed. In an acidic medium, the reaction is accelerated by protonation of the carbonyl oxygen. In a basic medium, the deprotonation of hydroxylamine increases its nucleophilicity. The choice of catalyst and reaction conditions can also play a role in the stereochemical outcome of the reaction, particularly in cases where E and Z isomers can be formed. For instance, iridium and nickel-based catalysts have been explored for the asymmetric hydrogenation of oximes, which, while a reduction, highlights the role of metal catalysts in influencing the stereochemistry of reactions involving the oxime functional group.

The carbon-nitrogen double bond of an oxime can exist as two geometric isomers, designated as E and Z. The stereoselective synthesis of one isomer over the other is a key consideration in modern organic synthesis. The stereochemical outcome of the oximation reaction can be influenced by several factors, including the steric hindrance of the substituents on the aldehyde and the reaction conditions.

For the synthesis of 5-(4-Nitrophenyl)-2-furaldehyde oxime, the bulky 5-(4-nitrophenyl)furan group may influence the stereochemical preference. The use of specific catalysts, such as chiral iridium or nickel complexes, has been shown to be effective in the stereoselective hydrogenation of oximes, and similar principles of catalyst-substrate interaction could be applied to control the stereochemistry of oxime formation. The choice of solvent and the presence of additives can also impact the E/Z ratio of the product.

Synthesis of Precursor 5-(4-Nitrophenyl)-2-furaldehyde

A common and effective method for the synthesis of 5-aryl-2-furaldehydes is the Meerwein arylation reaction. pensoft.netresearchgate.net This reaction involves the addition of an aryl diazonium salt to an activated alkene, in this case, the furan (B31954) ring of 2-furaldehyde.

For the synthesis of 5-(4-nitrophenyl)-2-furaldehyde, 4-nitroaniline (B120555) is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. This salt is then reacted with 2-furaldehyde in the presence of a copper(II) chloride catalyst. jocpr.com The reaction proceeds via a radical mechanism, where the aryl radical generated from the diazonium salt adds to the furan ring.

The following table summarizes the key reactants and reagents for this synthesis:

| Reactant/Reagent | Role |

| 4-Nitroaniline | Source of the 4-nitrophenyl group |

| Sodium Nitrite | Diazotizing agent |

| Hydrochloric Acid | Acid medium for diazotization |

| 2-Furaldehyde | Furan substrate |

| Copper(II) Chloride | Catalyst for the Meerwein arylation |

This approach provides a direct route to the desired 5-substituted-2-furaldehyde.

While the primary goal is the synthesis of the oxime, understanding the reduction pathways of the aldehyde precursor is important for controlling potential side reactions and for the synthesis of related compounds. The aldehyde group of 5-(4-nitrophenyl)-2-furaldehyde can be reduced to a primary alcohol, (5-(4-nitrophenyl)furan-2-yl)methanol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones and is generally used in alcoholic solvents. ugm.ac.id Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for aldehyde reduction. nih.gov

It is important to note that the nitro group on the phenyl ring can also be susceptible to reduction under certain conditions. However, reagents like NaBH₄ are generally not strong enough to reduce an aromatic nitro group in the absence of a specific catalyst. researchgate.netjsynthchem.com More forcing conditions or specific catalysts for nitro group reduction would be required to reduce the nitro functionality.

Derivatization and Structural Modifications of the Oxime Moiety

The oxime functional group of this compound is a versatile handle for further molecular elaboration, allowing for the synthesis of various derivatives through reactions at the oxygen or nitrogen atom.

The oxygen atom of the oxime can be targeted to create a range of O-substituted derivatives, such as ethers and esters. While specific O-substituted derivatives of this compound are not detailed in the available literature, general synthetic strategies for oxime modification are well-established. For instance, the related compound 5-nitrofuraldehyde oxime can be converted to its corresponding chloro-oxime by treatment with N-chlorosuccinimide (NCS) in DMF. researchgate.net This chloro-oxime serves as a reactive intermediate for further synthesis, such as in [3+2] cycloaddition reactions to form isoxazoles. researchgate.net

Generally, O-alkylation can be achieved by reacting the oxime with alkyl halides in the presence of a base, while O-acylation can be performed using acyl chlorides or anhydrides. These modifications are significant in medicinal chemistry for altering a compound's pharmacokinetic properties. Many FDA-approved drugs, particularly in the cephalosporin (B10832234) class of antibiotics like cefuroxime (B34974) and cefpodoxime, feature an O-substituted oxime moiety, highlighting the pharmacological importance of this functional group. mdpi.com

Hydrazones and semicarbazones are structural analogs of oximes, synthesized not from the oxime itself, but via a condensation reaction of the parent aldehyde, 5-(4-Nitrophenyl)-2-furaldehyde, with hydrazine (B178648) or its derivatives. mdpi.comnih.gov This reaction is a cornerstone for creating compounds with diverse biological activities. mdpi.comrsc.orguoa.gr

Mechanochemical synthesis has been reported as an efficient and environmentally friendly method for producing such derivatives. mdpi.com For example, coupling 5-(4-Nitrophenyl)-2-furaldehyde with various hydrazinamides and hydrazines via grinding can lead to high conversion rates and yields. mdpi.com The reaction of isoniazid (B1672263) with 5-(4-Nitrophenyl)-2-furaldehyde afforded the corresponding hydrazone with greater than 98% aldehyde conversion. mdpi.com Similarly, reaction with indole-3-acetic hydrazide resulted in 95% aldehyde conversion. mdpi.com

Below is a table of hydrazone derivatives synthesized from 5-(4-Nitrophenyl)-2-furaldehyde.

| Hydrazine Reactant | Resulting Hydrazone | Aldehyde Conversion (%) | Yield (%) |

| Isoniazid | Hydrazone 8 | >98 | - |

| Indole-3-acetic hydrazide | Hydrazone-hydrazide 12 | 95 | 70 |

| Benzyloxycarbonyl hydrazide | Hydrazone 17 | 40 | 35 |

Data sourced from mechanochemical synthesis studies. mdpi.com

Design and Synthesis of Hybrid Furan-Containing Architectures

The 5-(4-nitrophenyl)furan scaffold serves as a valuable building block for the construction of more complex, hybrid heterocyclic systems, such as pyrazoles and morpholines.

The synthesis of pyrazole (B372694) derivatives incorporating the 5-(4-nitrophenyl)furan moiety typically proceeds through a multi-step sequence starting from the parent aldehyde. researchgate.net A common strategy involves the Claisen-Schmidt condensation of 5-(4-Nitrophenyl)-2-furaldehyde with various aromatic ketones to form α,β-unsaturated ketones, also known as chalcones. researchgate.net

These chalcone (B49325) intermediates, specifically 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones, undergo a subsequent cyclocondensation reaction with hydrazine hydrate (B1144303). researchgate.net When this reaction is carried out in refluxing glacial acetic acid, it yields 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles (also known as pyrazolines). researchgate.net The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, widely recognized for its presence in pharmacologically active compounds. mdpi.comnih.gov

Meerwein Arylation: Diazotization of 4-nitroaniline followed by coupling with furfural (B47365) to produce 5-(4-Nitrophenyl)-2-furaldehyde. researchgate.net

Claisen-Schmidt Condensation: Reaction of the aldehyde with an aromatic ketone in the presence of a base (e.g., NaOH) to yield the chalcone intermediate. researchgate.net

Cyclocondensation: Reaction of the chalcone with hydrazine hydrate in glacial acetic acid to form the N-acetylated pyrazoline ring. researchgate.net

A series of these pyrazole derivatives have been synthesized and characterized. researchgate.net

| Compound ID | Aryl Substituent (at position 3 of pyrazole) |

| 5a | Phenyl |

| 5b | 4-Methylphenyl |

| 5c | 4-Methoxyphenyl |

| 5d | 4-Chlorophenyl |

| 5g | 2-Hydroxyphenyl |

| 5h | 2-Nitrophenyl |

| 5j | 3,4,5-Trimethoxyphenyl |

Table represents a selection of synthesized 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles. researchgate.net

The 5-(4-nitrophenyl)furan structure can be chemically linked to a morpholine (B109124) ring to create amide derivatives. The synthesis of 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine has been achieved through a sequence starting from the corresponding carboxylic acid. pensoft.net

The synthetic pathway involves:

Oxidation: 5-(4-Nitrophenyl)-2-furaldehyde is first oxidized to 5-(4-nitrophenyl)furan-2-carboxylic acid.

Acyl Chloride Formation: The carboxylic acid is then converted into its more reactive acyl chloride derivative, 5-(4-nitrophenyl)furan-2-carbonyl chloride. pensoft.net

Amidation: The final step is the acylation of morpholine with the synthesized acyl chloride. The reaction is typically performed in a solvent like dioxane at room temperature. pensoft.net

This process yields the target compound, 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine, which has been isolated with a yield of 82% and has a melting point of 191–192 °C. pensoft.net The structure of the resulting amide incorporates the rigid, planar furan system and the flexible, chair-conformation morpholine ring. pensoft.netnih.gov

| Compound Name | Synthetic Precursors | Yield (%) | Melting Point (°C) |

| 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine | 5-(4-nitrophenyl)furan-2-carbonyl chloride and Morpholine | 82 | 191–192 |

Data sourced from the synthesis of 4-(5-aryl-2-furoyl)morpholines. pensoft.net

Molecular Structure and Spectroscopic Characterization

Determination of Molecular Structure and Conformation

The structural elucidation of 5-(4-Nitrophenyl)-2-furaldehyde (B1293686) oxime is paramount to understanding its chemical behavior. This involves a detailed examination of its isomeric forms and the confirmation of its functional groups through various spectroscopic methods.

Analysis of E/Z Isomerism by Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for discerning the stereochemistry of molecules, including the E/Z isomerism of the oxime functional group in 5-(4-Nitrophenyl)-2-furaldehyde oxime. The orientation of the hydroxyl group relative to the furan (B31954) ring gives rise to two distinct geometric isomers, the E (entgegen) and Z (zusammen) isomers.

In the ¹H-NMR spectrum, the chemical shift of the proton in the C=N-OH group (the oxime proton) and the adjacent aldehydic proton are particularly sensitive to the isomeric configuration. A noticeable difference in the chemical shifts of these protons allows for the identification and quantification of each isomer in a given sample. Typically, the presence of two distinct sets of signals for the furan and phenyl ring protons can also indicate a mixture of E/Z isomers. The integration of these signals can provide the ratio of the two isomers present.

| Proton | Expected Chemical Shift Range (ppm) for E/Z Isomers |

|---|---|

| Oxime (-NOH) | Variable, typically downfield |

| Aldehydic (CH=N) | Distinct signals for each isomer |

| Furan Ring | Two sets of signals for each isomer |

| Nitrophenyl Ring | Two sets of signals for each isomer |

Structural Confirmation via Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the oxime functionality is typically confirmed by a broad absorption band in the region of 3150-3650 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the oxime group usually appears in the range of 1620-1690 cm⁻¹.

Furthermore, the nitro group (NO₂) attached to the phenyl ring will show strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching typically occurs in the 1500-1570 cm⁻¹ region, while the symmetric stretching is observed between 1300-1370 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic and furan rings will appear in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the furan ring is also a characteristic feature, typically found in the 1000-1300 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (oxime) | 3150-3650 (broad) |

| C=N (oxime) | 1620-1690 |

| NO₂ (asymmetric stretch) | 1500-1570 |

| NO₂ (symmetric stretch) | 1300-1370 |

| Aromatic C-H | >3000 |

| Aromatic/Furan C=C | 1400-1600 |

| Furan C-O-C | 1000-1300 |

Elemental Composition Analysis

The elemental composition of this compound can be determined from its molecular formula, which is C₁₁H₈N₂O₄. uni.lu This formula allows for the calculation of the theoretical percentage of each element present in the compound.

Based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), the theoretical elemental composition is as follows:

Carbon (C): 56.90 %

Hydrogen (H): 3.47 %

Nitrogen (N): 12.06 %

Oxygen (O): 27.56 %

This theoretical composition can be experimentally verified through elemental analysis, a technique that provides the actual percentage of each element in a sample. A close correlation between the experimental and calculated values serves as a strong confirmation of the compound's purity and proposed molecular formula.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 56.90 |

| Hydrogen | H | 3.47 |

| Nitrogen | N | 12.06 |

| Oxygen | O | 27.56 |

Thermodynamic Analysis and Energetic Profiling

Experimental Determination of Enthalpy Properties

The experimental investigation of the enthalpy properties of 5-(4-Nitrophenyl)-2-furaldehyde (B1293686) oxime has been carried out using established calorimetric and effusion methods. nih.govresearchgate.net

Standard Molar Enthalpies of Sublimation

The standard molar enthalpy of sublimation is a critical parameter that provides insight into the intermolecular forces within the crystal lattice of a compound. For 5-(4-Nitrophenyl)-2-furaldehyde oxime, the temperature dependence of its saturated vapor pressure was determined using the Knudsen effusion method. nih.govscispace.comresearchgate.net The experimental data were then used to calculate the standard enthalpy of sublimation at 298.15 K. nih.govscispace.comresearchgate.net

The relationship between the saturated vapor pressure (p) and temperature (T) is described by the Clapeyron-Clausius equation, presented in its linear form:

ln(p/p₀) = A + B/T

where p₀ is the standard pressure (1 Pa), and A and B are constants. From the slope of this linear relationship, the standard molar enthalpy of sublimation can be determined.

Table 1: Experimental Data for the Determination of the Standard Molar Enthalpy of Sublimation of this compound

| Temperature (K) | Saturated Vapor Pressure (Pa) |

|---|---|

| 414.8 | 1.75 |

| 417.6 | 2.40 |

| 419.6 | 2.95 |

| 421.9 | 3.75 |

| 423.1 | 4.20 |

| 427.6 | 4.15 |

Data sourced from a comprehensive study on the thermodynamic properties of nitrophenyl-furyl derivatives. nih.gov

Based on these measurements, the standard molar enthalpy of sublimation for this compound at 298.15 K was calculated.

Standard Molar Formation Enthalpies in Condensed Phase

The standard molar formation enthalpy in the condensed phase (crystalline state) for this compound was determined indirectly from its standard molar enthalpy of combustion. nih.govresearchgate.net This is a common and reliable method for compounds where direct measurement of the formation enthalpy is not feasible.

Standard Molar Combustion Enthalpy

The standard molar combustion enthalpy was determined with high precision using bomb calorimetry. nih.govresearchgate.net The combustion of the compound in an excess of oxygen was carried out, and the resulting energy change was measured. This experimental value is fundamental for deriving the standard molar formation enthalpy. nih.govresearchgate.net

Investigation of Positional Isomer Effects on Thermodynamic Properties

The influence of the nitro group's position on the benzene ring on the thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes has been a subject of investigation. nih.govscispace.comresearchgate.net By comparing the thermodynamic data for the ortho-, meta-, and para-isomers, researchers can elucidate the effects of electronic and steric factors on the stability and energetics of the molecules. A change in the position of the functional group in the aromatic ring can significantly alter the compound's properties, though the impact on thermodynamic properties is often an area requiring further investigation. scispace.comresearchgate.net The analysis of these positional isomers reveals important patterns regarding the mutual influence of atoms within the molecule. nih.gov

Theoretical Approaches to Enthalpy Calculation

In addition to experimental determinations, theoretical methods are employed to calculate and predict the enthalpy of formation of organic compounds.

Application of Group-Additivity Schemes (e.g., Benson Correlation)

The Benson group-additivity correlation is a widely used method for estimating the standard molar enthalpy of formation in the gaseous state. nih.govresearchgate.net This scheme is based on the principle that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups. nist.gov The experimental data obtained for this compound and its isomers can be used to refine and determine new group-additivity parameters, thereby enhancing the predictive power of the Benson correlation for this class of compounds. nih.govresearchgate.net The joint analysis of the thermodynamic properties of these compounds allows for the calculation of group contributions to these additive schemes. nih.govscispace.com

Computational Estimation of Radical Formation Enthalpies

The formation enthalpies of free radicals are significant for understanding the chemical behavior of this compound. Through joint analysis of its thermodynamic properties, it is possible to calculate these values, which shed light on the energy required to form radical species from the parent molecule. nih.gov

A study involving the analysis of thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes has enabled the calculation of their radical formation enthalpies. nih.gov The standard molar formation enthalpies of the compounds in their crystalline state at 298.15 K were determined from their standard molar combustion enthalpies, which were obtained using bomb calorimetry. nih.govresearchgate.net Furthermore, the temperature dependences of saturated vapor pressures were determined using the Knudsen effusion method, allowing for the calculation of standard enthalpies of sublimation. nih.govresearchgate.net

Below is a data table summarizing the experimentally determined thermodynamic properties for this compound.

| Temperature (K) | M (g) | τ (s) | P (Pa) |

|---|

Analysis of Molecular Strain and Energetic Relationships

The analysis of the thermodynamic properties of positional isomers of disubstituted benzene derivatives, such as this compound, reveals important information about molecular strain and energetic relationships. nih.gov A change in the position of a functional group in the aromatic ring can significantly alter the applied properties of the compound, and understanding the corresponding changes in thermodynamic properties is crucial. nih.gov

The investigation into the enthalpy properties of 5-(nitrophenyl)-2-furaldehyde oximes with different nitro group positions provides insights into these energetic relationships. nih.gov This joint analysis helps in understanding the patterns of mutual influence of atoms within the molecule and allows for the determination of energetic relations and tension. nih.gov

Advanced Computational Studies and Quantum Chemistry

Mechanistic Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the mechanisms of chemical reactions at the molecular level. For 5-(4-Nitrophenyl)-2-furaldehyde (B1293686) oxime, DFT calculations can elucidate reaction pathways, identify transition states, and determine the energetic feasibility of various transformations.

Computational simulations using DFT enable the mapping of potential energy surfaces for reactions involving 5-(4-Nitrophenyl)-2-furaldehyde oxime. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the transition state structures, which represent the energy maxima along a reaction coordinate, the activation energy for a given pathway can be determined.

For instance, in studying cycloaddition reactions, DFT can distinguish between different possible mechanisms, such as concerted or stepwise pathways. pku.edu.cn The feasibility of a reaction is assessed by calculating the change in Gibbs free energy (ΔG). researchgate.net This analysis helps predict which reaction pathways are kinetically favored by identifying the route with the lowest activation barrier. researchgate.net Such simulations are critical for understanding how the molecule might be synthesized or how it participates in subsequent chemical reactions.

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these environmental factors. The Polarizable Continuum Model (PCM) is a widely used method that simulates the bulk effect of a solvent by treating it as a continuous dielectric medium. rsc.org

By incorporating PCM within DFT calculations, it is possible to model how the energetics of a reaction involving this compound change in different solvents. researchgate.net Solvents can alter the activation energy barrier; for example, polar solvents might stabilize charged transition states more effectively than non-polar solvents, thereby accelerating the reaction rate. researchgate.netchemrxiv.org These models are essential for translating gas-phase theoretical calculations into predictions that are relevant to real-world laboratory conditions. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide detailed information about electron distribution and orbital energies, which are key to predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.ma For this compound, the distribution of the HOMO and LUMO across the molecule's framework would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. nih.govnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.50 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is calculated from the total electron density and is an invaluable tool for predicting the reactive behavior of a molecule. researchgate.net The MEP map is color-coded to identify regions of varying electrostatic potential.

Typically, electron-rich regions, which have a negative potential and are susceptible to electrophilic attack, are colored red. researchgate.net In this compound, these areas would be expected around the electronegative oxygen atoms of the nitro group and the oxime moiety, as well as the nitrogen atom of the oxime. ajchem-a.comresearchgate.net Conversely, electron-deficient regions, which have a positive potential and are prone to nucleophilic attack, are colored blue. researchgate.net These are often found around hydrogen atoms. Green areas represent regions of neutral potential. researchgate.net The MEP map provides a clear, intuitive guide to the molecule's reactive sites. nih.govresearch-nexus.net

Spectroscopic Property Simulations

Computational chemistry can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization. DFT methods are widely used to simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can compute the harmonic vibrational frequencies. nih.gov The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. nih.govmdpi.com

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectrum (UV-Vis). rsc.orgnih.gov This method provides information on the vertical excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands observed experimentally. nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|---|

| ν(O-H) | Oxime | 3350 | 3345 |

| ν(C-H) | Aromatic/Furan (B31954) | 3100 | 3095 |

| ν(C=N) | Oxime | 1650 | 1645 |

| νas(NO2) | Nitro Group | 1525 | 1520 |

| νs(NO2) | Nitro Group | 1350 | 1345 |

| ν(N-O) | Oxime | 950 | 948 |

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of research in photonics and optoelectronics due to their ability to alter the properties of light. Organic molecules, in particular, have garnered attention for NLO applications owing to their large optical nonlinearities, fast response times, and the flexibility of molecular design. The NLO response in organic materials is primarily governed by the intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group, facilitated by a π-conjugated system.

While direct experimental or computational studies on the nonlinear optical properties of this compound are not extensively available in the public domain, a comprehensive understanding can be derived from computational analyses of structurally analogous compounds. Theoretical investigations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO behavior of molecules.

A pertinent computational study has been conducted on the closely related compound, 5-nitro-2-furaldehyde (B57684) oxime (NFAO), which shares key structural motifs with this compound, namely the furaldehyde oxime core and a nitro-containing moiety that acts as an electron acceptor. nih.gov The primary difference lies in the substitution at the 5-position of the furan ring—a nitro group in NFAO versus a 4-nitrophenyl group in the compound of interest. The 4-nitrophenyl group is also a strong electron-withdrawing group and is part of a larger π-conjugated system, which is expected to enhance the NLO properties.

The electronic and NLO properties of other compounds featuring a nitrophenyl group have also been investigated, providing a basis for comparison. For instance, studies on Schiff bases containing a nitrophenyl group have demonstrated significant NLO responses. researchgate.net

Detailed Research Findings from Analogous Compounds

Computational studies on 5-nitro-2-furaldehyde oxime using DFT with the B3LYP functional and 6-311++G(d,p) basis set have provided valuable information on its electronic structure, which is a precursor to NLO activity. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's excitability and its potential for intramolecular charge transfer.

For NFAO, the HOMO-LUMO energy gap has been calculated to be 4.24 eV. nih.gov This relatively small energy gap suggests a facile electronic transition, which is a desirable characteristic for NLO materials. The distribution of the frontier molecular orbitals reveals that the HOMO is primarily localized on the furan ring and the oxime group, while the LUMO is concentrated on the nitro group. nih.gov This spatial separation of the HOMO and LUMO upon excitation indicates a significant intramolecular charge transfer from the furan ring and oxime moiety to the nitro group, a key mechanism for generating a second-order NLO response.

Natural Bond Orbital (NBO) analysis further elucidates the intramolecular charge transfer interactions. In NFAO, significant hyperconjugative interactions are observed, indicating electron delocalization from lone pair orbitals to antibonding orbitals. nih.gov The most significant of these interactions is the delocalization of the lone pair of the furan ring's oxygen atom to the adjacent C-C bonds, contributing to the stability of the molecule and the π-conjugation pathway. nih.gov

While hyperpolarizability values were not calculated for NFAO in the available study, research on other nitrophenyl-containing Schiff bases has shown that these molecules exhibit first hyperpolarizability (β) values significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net For example, 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) have been shown to possess substantial β values, indicating their potential for NLO applications. researchgate.net

Based on these findings for analogous compounds, it can be inferred that this compound is a promising candidate for NLO applications. The presence of the 4-nitrophenyl group, a strong electron acceptor, connected to the furan ring, which can act as part of the π-bridge, and the furaldehyde oxime moiety, which can also participate in the charge transfer process, creates a classic donor-π-acceptor (D-π-A) like framework conducive to a large NLO response. The extended π-conjugation provided by the phenyl ring in the 4-nitrophenyl group, compared to just a nitro group in NFAO, is expected to further enhance the NLO properties by lowering the HOMO-LUMO gap and increasing the hyperpolarizability.

The structural and electronic properties of furan-based derivatives and the significant role of the nitro group in enhancing NLO properties have been noted in other studies as well, reinforcing the potential of the title compound. researchgate.net

Data Tables from Computational Studies of Analogous Compounds

To illustrate the concepts discussed, the following tables present data from computational studies on analogous compounds.

Table 1: Frontier Molecular Orbital Properties of 5-nitro-2-furaldehyde oxime (NFAO) nih.gov

| Parameter | Value (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -2.88 |

| HOMO-LUMO Energy Gap | 4.24 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Table 2: Calculated First Hyperpolarizability (β) of Nitrophenyl-containing Schiff Bases researchgate.net

| Compound | β (esu) |

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) | 4.9 x 10-30 |

| 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) | 5.8 x 10-30 |

| Urea (reference) | 0.37 x 10-30 |

Data obtained from theoretical calculations.

Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Activity Profile

Derivatives of 5-nitro-2-furaldehyde (B57684) have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens. The presence of the 5-nitro group on the furan (B31954) ring is often considered crucial for its bioactivity.

Efficacy against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Research has shown that various derivatives of 5-nitro-2-furfurylidene possess in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies on a series of 5-nitro-2-furfurylidene derivatives indicated their effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial activity of these compounds is often attributed to the nitro group, a feature shared by the parent compound 5-(4-nitrophenyl)-2-furaldehyde (B1293686) oxime. While specific data for the oxime is not extensively detailed in the available literature, the general activity of the 5-nitro-2-furaldehyde scaffold suggests its potential as an antibacterial agent.

A study on 5-nitro-2-furaldehyde aminoacethydrazones also reported activity against Staphylococcus and Escherichia coli, further supporting the antibacterial potential of this class of compounds. nih.gov The structure-activity relationship suggests that modifications at the 2-position of the 5-nitrofuran ring can influence the spectrum and potency of antibacterial action.

Table 1: Antibacterial Activity of Selected 5-Nitro-2-furaldehyde Derivatives

| Compound/Derivative | Bacterial Strain | Activity |

|---|---|---|

| 5-Nitro-2-furfurylidene derivatives | Staphylococcus aureus | Effective growth inhibition researchgate.net |

| 5-Nitro-2-furfurylidene derivatives | Escherichia coli | Effective growth inhibition researchgate.net |

| 5-Nitro-2-furaldehyde aminoacethydrazones | Staphylococcus spp. | Antimicrobial activity noted nih.gov |

Efficacy against Fungal Pathogens (e.g., Candida species, Cryptococcus neoformans)

The antifungal potential of furaldehyde derivatives has also been an area of investigation. A study on 4-(5-aryl-2-furoyl)morpholines, which are structurally related to 5-(4-nitrophenyl)-2-furaldehyde, identified a compound with high activity against Cryptococcus neoformans. pensoft.net Specifically, the derivative 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine demonstrated significant antifungal properties, highlighting the potential contribution of the 4-nitrophenyl substituent to this activity. pensoft.net

Furthermore, various 5-nitro-2-furfurylidene derivatives have been screened for their in vitro antifungal activity against Candida albicans, with several compounds showing high efficacy. researchgate.net This suggests that the 5-nitrofuran scaffold is a promising framework for the development of antifungal agents. The presence of the nitro group is often considered a key pharmacophoric feature for antifungal action within this chemical class. pensoft.net

Table 2: Antifungal Activity of Selected Furaldehyde Derivatives

| Compound/Derivative | Fungal Strain | Activity |

|---|---|---|

| 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine | Cryptococcus neoformans | High antifungal activity pensoft.net |

| 5-Nitro-2-furfurylidene derivatives | Candida albicans | High activity observed researchgate.net |

Exploration of Other Bioactivities of Furaldehyde Oxime Derivatives

Beyond their antimicrobial effects, derivatives of furaldehyde and oximes have been explored for a variety of other potential therapeutic applications.

Antispasmodic and Vasodilator Properties

While direct studies on the antispasmodic activity of 5-(4-nitrophenyl)-2-furaldehyde oxime are limited, research on related structures provides some insights. For instance, certain benzimidazole (B57391) derivatives containing a nitro-phenyl group have demonstrated antispasmodic activity. researchgate.net This suggests that the nitro-phenyl moiety could contribute to such effects.

In the context of vasodilator properties, studies on non-aromatic substituted oxime derivatives have shown that they can function as vasorelaxant nitric oxide (NO) donors in vitro and exhibit vasodilator effects in vivo. nih.gov Although these compounds are structurally simpler than this compound, it points to the potential of the oxime functional group to be involved in vasodilation.

Cardiotropic and Antiviral Activity

The cardiotropic activity of this specific class of compounds is not well-documented in publicly available research. However, the broader class of oxime derivatives has been investigated for various pharmacological effects.

In the realm of antiviral research, several studies have highlighted the potential of oxime-containing compounds. For example, novel pyrazole (B372694) derivatives containing oxime esters have been synthesized and shown to possess good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govacs.org Another study on flavonol derivatives with a pyrazole oxime ether moiety also reported remarkable inhibitory effects against TMV. nih.govresearchgate.net These findings indicate that the oxime functional group can be a key component in molecules with antiviral properties.

Potential in Anti-Tuberculosis Research

The fight against tuberculosis has led to the exploration of various chemical scaffolds, including those related to furan and nitrofuran. Nitrofuran derivatives have been a subject of interest for their anti-tuberculosis activity. nih.gov Specifically, the mechanism of action for many nitroheterocyclic compounds, including nitrofurans, involves their reduction by bacterial enzymes to form toxic species that disrupt the life cycle of Mycobacterium tuberculosis. semanticscholar.org

Furthermore, research on 5-nitro-2-furaldehyde aminoacethydrazones has indicated their potential activity against Mycobacterium tuberculosis. nih.gov While direct evidence for this compound is not available, the established anti-tuberculosis potential of the nitrofuran core suggests that this compound could be a candidate for further investigation in this area.

Mechanistic Insights into Biological Action

The biological activities of many furan derivatives, particularly those containing a nitro group, are intrinsically linked to their electrochemical properties. The reduction of the nitro group is often a critical step in their mechanism of action, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Electrochemical Investigations of Bioactive Furan Derivatives

Electrochemical studies are crucial for understanding the redox chemistry of nitro compounds and how they behave in biological systems. uchile.cl The reduction of a nitro group (RNO₂) can generate a nitro radical anion (RNO₂˙⁻), a highly reactive species. uchile.clnih.gov This process is often a one-electron reversible step that can be observed using techniques like cyclic voltammetry. uchile.cl

The electrochemical behavior of nitrofuran compounds has been studied using various electrodes and solvent systems. nih.gov At solid electrodes, the formation of the nitro radical anion from nitrofuran derivatives can be identified even in simple aqueous conditions. nih.gov This is significant because it allows for the study of pH effects and interactions with biological targets in media that mimic physiological conditions. nih.gov The process typically involves the following steps:

One-electron reduction: The nitro group undergoes a one-electron reduction to form the nitro radical anion. uchile.cl

Further reduction: This radical anion can undergo further reduction, ultimately leading to the formation of hydroxylamine (B1172632) and amine derivatives. nih.govresearchgate.net

For instance, cyclic voltammetry of a novel N-methyl-nitroaryl-furanyl-nitrone showed that the initial electron uptake occurs in the nitroaromatic group. This is followed by further reductions that produce a more electrophilic nitroso species, which can then dimerize to form reducible azoxy derivatives. researchgate.net This multi-step reduction process highlights the complex redox chemistry that underpins the biological action of these compounds. The ability to form these reactive intermediates is a key aspect of their mechanism. uchile.cl

| Electrochemical Process | Description | Key Intermediate | Significance |

|---|---|---|---|

| Initial Reduction | Reversible one-electron reduction of the nitro group (RNO₂). | Nitro Radical Anion (RNO₂˙⁻) | Initiates the cascade of reactive species responsible for biological activity. uchile.clnih.gov |

| Subsequent Steps | Further reduction of the radical anion. | Nitroso and Hydroxylamine derivatives | Leads to the formation of electrophilic species that can interact with cellular targets. researchgate.net |

Identification of Potential Molecular Targets and Pathways

The reactive intermediates generated from the reduction of nitrofurans can interact with a variety of molecular targets, leading to a broad spectrum of biological effects. While specific targets for this compound are not extensively detailed, the mechanisms of related furan derivatives provide strong indications of potential pathways.

Many furan derivatives exhibit anti-inflammatory and antimicrobial effects through several mechanisms. nih.gov These can include:

Enzyme Inhibition: Certain furan-containing natural products have been shown to inhibit enzymes such as protein kinase C and phospholipase A2. researchgate.net In bacteria, furanones have been found to modify and inactivate S-ribosylhomocysteinelyase (LuxS), an enzyme involved in the biosynthesis of autoinducer-2 (B1199439) (AI-2), which is crucial for quorum sensing. nih.gov

Suppression of Inflammatory Mediators: Bioactive furans can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov They can also regulate the mRNA expression of inflammatory mediators, thereby exerting anti-inflammatory effects. nih.gov

Interference with Signaling Pathways: Furanones can act as quorum-sensing inhibitors by competing with signaling molecules for binding to receptor proteins, thereby disrupting bacterial communication and biofilm formation. nih.gov

The broad range of activities reported for furan derivatives—including antibacterial, anti-inflammatory, and antitumor effects—suggests that they can modulate specific biological targets like enzymes and signaling pathways. ijabbr.com

Elucidation of Structure-Activity Relationships

The biological activity of furan derivatives is highly dependent on their chemical structure. The furan ring serves as a fundamental scaffold, and modifications to its substituents can significantly alter the compound's efficacy and selectivity. researchgate.netutripoli.edu.ly

Correlation between Structural Features and Biological Efficacy

The structure of this compound contains several key features that are crucial for its biological activity:

The Furan Ring: This five-membered heterocyclic ring is a core component in numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.commdpi.com Its aromaticity and the presence of the oxygen heteroatom influence the electronic properties of the entire molecule.

The 5-(4-Nitrophenyl) Group: The presence of an aromatic ring at position 5 is known to strongly affect biological activity. nih.gov The nitro (-NO₂) substituent on the phenyl ring is a critical electrophilic group. As discussed, its reduction is central to the mechanism of action of many nitroaromatic drugs, leading to the generation of cytotoxic radical species.

Studies on various furan derivatives consistently show that the combination of the furan nucleus with other aromatic systems and specific functional groups is a successful strategy for developing potent bioactive agents. nih.govijabbr.com

| Structural Feature | Contribution to Biological Efficacy | Reference Example |

|---|---|---|

| Furan Nucleus | Acts as a core scaffold for a wide range of pharmacologically active compounds. utripoli.edu.lymdpi.com | Found in numerous antibacterial, antiviral, and anti-inflammatory drugs. researchgate.net |

| Nitroaromatic Group | Undergoes metabolic reduction to form reactive, cytotoxic intermediates. Key for antimicrobial activity. uchile.cl | Nitrofurazone, a well-known nitrofuran antibacterial agent. nih.gov |

| Oxime Functional Group | Influences the molecule's stereochemistry and potential for hydrogen bonding and receptor interaction. nih.gov | Derivatives of 5-nitro-2-furaldoxime have been studied for their antimicrobial activity. nih.gov |

Impact of Substituent Position on Bioactivity

The arrangement of substituents on the furan ring is a determining factor for biological activity. Even minor changes in the substitution pattern can lead to significant differences in pharmacological properties. researchgate.netutripoli.edu.ly The 2,5-disubstituted furan pattern, as seen in this compound, is common among bioactive molecules.

The reactivity of the furan ring's α-positions (2 and 5) is higher than that of the β-positions (3 and 4), which influences both the synthesis of these compounds and their interactions with biological systems. researchgate.net Research on different classes of furan derivatives has demonstrated the importance of substituent placement. For example, in a series of halogenated furan-containing chalcones, the specific positions of fluorine atoms on an attached phenyl ring were critical for cytoprotective activity, with 3,5-disubstitution proving particularly effective. researchgate.net This highlights the principle that the spatial arrangement of functional groups dictates the molecule's ability to interact effectively with its biological target. Therefore, the placement of the nitrophenyl group at position 5 and the aldehyde oxime at position 2 is not arbitrary and is fundamental to the compound's specific biological profile.

Applications in Specific Research Domains

Agricultural Chemistry: Nitrification Inhibition

The compound 5-(4-Nitrophenyl)-2-furaldehyde (B1293686) oxime is a member of the furan (B31954) derivative family, which has been investigated for its role in agricultural chemistry, specifically as a nitrification inhibitor. acs.orgnih.gov Nitrification is a natural process in soil where microorganisms convert ammonium (B1175870) (NH₄⁺) into nitrate (B79036) (NO₃⁻). While essential for the nitrogen cycle, this conversion can lead to significant nitrogen loss from fertilizers through leaching or denitrification, reducing their effectiveness and causing environmental pollution. Nitrification inhibitors are chemical compounds that slow down this process, preserving nitrogen in the more stable ammonium form and enhancing fertilizer efficiency. acs.orgresearchgate.net Various furan derivatives, particularly those containing nitro groups, have shown potential in this area. acs.orgnih.gov

The effectiveness of furan derivatives as nitrification inhibitors is evaluated through laboratory soil incubation studies. acs.orgnih.gov In these experiments, soil is treated with an ammonium-based fertilizer, with and without the inhibitor compound. Over an incubation period, researchers monitor the rate of nitrate formation. The performance of the test compound is often compared against a control group (no inhibitor) and a commercially available inhibitor like nitrapyrin. acs.org

Studies on compounds structurally related to 5-(4-Nitrophenyl)-2-furaldehyde oxime, such as other furfural (B47365) oximes and nitro-substituted furans, have demonstrated significant nitrification inhibition. For instance, research has shown that furfural oxime ethers can be effective, with their activity influenced by the specific chemical groups attached. acs.org The presence of a nitro group in the furan ring, as seen in 5-nitro-2-furfural oxime, has been noted as particularly effective, although it may lead to an accumulation of nitrite (B80452) in some cases. acs.org While specific data for this compound is embedded within broader studies of its chemical class, the general findings for related structures are promising.

Table 1: Representative Data from a Soil Incubation Study on Nitrification Inhibitors This table presents illustrative data based on typical findings for furan derivatives to demonstrate how inhibition potential is evaluated.

| Treatment Group | Ammonium Concentration (mg/kg soil) - Day 30 | Nitrate Concentration (mg/kg soil) - Day 30 | Nitrification Inhibition (%) |

| Control (Fertilizer only) | 50 | 150 | 0% |

| Nitrapyrin (Positive Control) | 135 | 65 | 57% |

| Furan Derivative (e.g., Furfural Oxime Ether) | 110 | 90 | 40% |

Materials Science: Precursors for Polymeric Materials (as applicable to related structures)

In materials science, the furan ring is recognized as a valuable bio-based platform chemical for the synthesis of sustainable polymers. researchgate.netwiley-vch.denih.gov While direct polymerization of this compound is not widely documented, its molecular structure contains key functional groups that are relevant to polymer chemistry. Furan-based monomers, derived from biomass, are used to create a variety of polymeric materials, including polyesters, polyamides, and epoxy resins. researchgate.netwiley-vch.de

The potential applicability of structures related to this compound in polymer science can be broken down by its components:

Furan Ring : This five-membered aromatic heterocycle is the core of many renewable monomers. It can undergo polymerization through various reactions, including step-growth and chain-growth polymerizations, and Diels-Alder reactions to create cross-linked or self-healing materials. wiley-vch.denih.govrsc.org

Oxime Group : The oxime functionality (-C=N-OH) can participate in condensation reactions or be used to modify existing polymers, introducing specific properties or creating new linkages. semanticscholar.org

Nitrophenyl Group : This substituent can influence the final properties of a polymer, potentially enhancing thermal stability, flame retardancy, or imparting specific electronic characteristics. researchgate.net

Research into furan-based polymers demonstrates that modifying the core furan structure allows for the tuning of material properties, making derivatives like this compound interesting candidates for the development of novel functional polymers. rsc.orgrsc.org

Drug Discovery and Development Pipeline

The compound this compound and related 5-nitrofurans have been a subject of significant interest in the drug discovery pipeline, particularly for their antimicrobial properties. nih.govnih.govnih.gov These compounds have shown potent activity against various pathogens, most notably Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.gov

Research has focused on the in vitro and in vivo efficacy of these derivatives. nih.govnih.gov The mechanism of action for many 5-nitrofurans is believed to involve the enzymatic reduction of the nitro group within the parasite. This process generates reactive nitrogen species, which induce oxidative stress and damage critical biomolecules, leading to parasite death. nih.gov Furthermore, some studies suggest a dual mechanism of action, where these compounds also inhibit the parasite's sterol biosynthesis pathway, a process essential for its membrane integrity. nih.govresearchgate.net

Structure-activity relationship studies have been conducted to optimize the anti-parasitic activity and selectivity of these compounds. nih.govnih.gov The specific arrangement of the furan ring, the nitro group, and the side chain (in this case, the oxime) is crucial for biological activity. The in vitro activity of these compounds is often superior to that of nifurtimox, a drug currently used to treat Chagas disease. researchgate.net

Table 2: Research Findings on the Biological Activity of Heteroallyl-containing 5-nitrofurans against Trypanosoma cruzi Data is representative of findings for potent compounds within this structural class. researchgate.net

| Compound Type | Biological Target | Key Finding (IC₅₀) | Reference Drug (Nifurtimox IC₅₀) |

| Heteroallyl-containing 5-nitrofuran | T. cruzi (intracellular amastigotes) | 0.5 - 1.5 µM | ~2.0 µM |

| Heteroallyl-containing 5-nitrofuran | T. cruzi (trypomastigotes) | 1.0 - 5.0 µM | >10 µM |

Future Perspectives and Research Challenges

Rational Design of Next-Generation Furan-Based Compounds

The future of furan-based therapeutics and materials hinges on the ability to rationally design novel molecules with enhanced efficacy, selectivity, and safety profiles. ijabbr.com This involves a deep understanding of the structure-activity relationships (SAR) that govern the biological and chemical properties of compounds like 5-(4-nitrophenyl)-2-furaldehyde (B1293686) oxime. Systematic modifications of the furan (B31954) ring, the nitrophenyl moiety, and the oxime functional group can lead to the optimization of desired properties. ijabbr.com For instance, altering the substitution pattern on the phenyl ring or modifying the geometry of the oxime can significantly impact biological activity. orientjchem.org

A key strategy in the rational design process is the application of bioisosterism, where parts of a molecule are replaced with other chemical groups that have similar physical or chemical properties. The furan ring itself can act as a bioisostere for other aromatic systems like phenyl rings, offering different steric and electronic profiles that can enhance drug-receptor interactions and improve metabolic stability. researchgate.net

Key Research Objectives in Rational Design:

SAR Studies: Systematically synthesize and test derivatives of 5-(4-nitrophenyl)-2-furaldehyde oxime to build a comprehensive understanding of how structural changes influence activity. ijabbr.com

Bioisosteric Replacement: Explore the replacement of the furan core and phenyl ring with other heterocycles to discover novel scaffolds with improved properties.

Targeted Modifications: Design modifications aimed at specific biological targets to enhance selectivity and reduce off-target effects.

Integration of Advanced Experimental and Computational Techniques

To accelerate the discovery and development of next-generation furan-based compounds, the integration of advanced experimental and computational methods is paramount. High-throughput screening (HTS) can rapidly evaluate large libraries of furan derivatives for biological activity, while combinatorial chemistry can facilitate the efficient synthesis of these libraries. acs.org

Computational chemistry, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in modern drug design. ijper.orgnih.gov These in silico techniques allow for the prediction of how furan-based molecules will interact with biological targets, enabling the prioritization of compounds for synthesis and experimental testing. ijper.orgresearchgate.net Molecular docking, for example, can predict the binding mode and affinity of a ligand to a protein's active site, providing insights into the mechanism of action. ijper.org

Synergistic Methodologies:

| Experimental Technique | Computational Technique | Combined Application |

| High-Throughput Screening (HTS) | Virtual Screening & Molecular Docking | Prioritize compounds for HTS, reducing costs and time. |

| Combinatorial Synthesis | QSAR & Pharmacophore Modeling | Design focused libraries with higher probabilities of success. |

| X-ray Crystallography | Molecular Dynamics Simulations | Understand dynamic interactions between compounds and targets. |

This integrated approach allows for a more efficient and informed drug discovery process, moving from initial hit identification to lead optimization with greater speed and precision.

Mechanistic Elucidation at the Molecular Level

A fundamental challenge in the development of new therapeutic agents is understanding their mechanism of action at the molecular level. For this compound and its derivatives, it is crucial to identify their specific cellular targets and elucidate the biochemical pathways they modulate. nih.gov The nitro group present in many bioactive furan derivatives is often essential for their activity and is believed to undergo reductive activation within cells to produce reactive intermediates that can interact with biological macromolecules like DNA and proteins. orientjchem.org

Advanced techniques in chemical biology and proteomics can be employed to identify the protein targets of furan-based compounds. nih.gov This can involve using tagged versions of the compound to pull down its binding partners from cell lysates, followed by mass spectrometry to identify the proteins. Understanding these interactions is key to unraveling the compound's mechanism of action and potential toxicities. nih.gov

Key Areas for Mechanistic Investigation:

Target Identification: Identifying the specific enzymes, receptors, or other proteins that interact with this compound. nih.gov

Pathway Analysis: Determining the signaling or metabolic pathways that are affected by the compound's activity.

Metabolic Fate: Investigating how the compound is metabolized in biological systems and whether its metabolites are active or toxic.

Exploration of Novel Therapeutic and Industrial Applications

While furan derivatives have been extensively studied for their antimicrobial and anticancer properties, there is a vast, underexplored potential for novel therapeutic and industrial applications. orientjchem.orgwisdomlib.org The unique chemical properties of the furan ring make it a versatile scaffold for developing a wide range of biologically active molecules. ijabbr.comwisdomlib.org

Recent research has highlighted the potential of furan-containing compounds in treating a variety of diseases, including neurodegenerative disorders, by leveraging their antioxidant and anti-inflammatory properties. researchgate.netnih.gov Furthermore, the ability of furan derivatives to modulate various biological pathways opens up possibilities for their use in cardiovascular diseases and as antiviral agents. wisdomlib.org

Beyond medicine, furan-based compounds, derivable from renewable biomass resources, are gaining interest in the development of sustainable materials. nih.govresearchgate.net Their applications could extend to polymers, resins, and fine chemicals, contributing to a greener chemical industry. researchgate.net The oxime functionality, in particular, has been explored for its potential in various material and biological applications. ijpcbs.comresearchgate.netmdpi.com

Potential Future Applications:

| Field | Potential Application | Rationale |

| Therapeutics | Neuroprotective agents | Antioxidant and anti-inflammatory properties of the furan scaffold. nih.gov |

| Antiviral drugs | Inhibition of viral replication. orientjchem.org | |

| Cardiovascular drugs | Modulation of relevant biological pathways. researchgate.net | |

| Industrial | Biopolymers | Furan derivatives can be sourced from renewable feedstocks. researchgate.net |

| Fine Chemicals | Versatile chemical reactivity for synthesis. acs.org | |

| Agrochemicals | Potential for developing new pesticides and herbicides. |

The continued exploration of compounds like this compound, supported by interdisciplinary collaboration and technological advancements, promises to unlock new solutions for pressing challenges in both human health and sustainable technology.

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Nitrophenyl)-2-furaldehyde oxime and its derivatives?

The compound is synthesized via condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydroxylamine or nitrogen-containing bases. For example, reacting 5-(4-nitrophenyl)-2-furaldehyde with hydroxylammonium chloride in ethanol under reflux yields the oxime derivative. Mechanochemical methods using ball-milling equipment (e.g., MM400) can achieve higher yields (up to 93%) compared to traditional solution-phase reactions (16–33%) .

Q. What spectroscopic methods are used to characterize this compound?

Infrared (IR) spectroscopy identifies functional groups like the oxime (-NOH) and nitro (-NO₂) stretches. Ultraviolet-visible (UV-Vis) spectroscopy analyzes π→π* transitions in the nitrophenyl and furan moieties. Nuclear magnetic resonance (NMR) spectroscopy resolves structural details, such as shifts for aromatic protons and the oxime proton .

Q. What safety protocols are critical when handling this compound?

Refer to safety data sheets (SDS): Avoid inhalation, skin contact, and ingestion. Use personal protective equipment (PPE) including gloves and goggles. In case of exposure, rinse affected areas with water and seek medical attention. Proper ventilation and waste disposal are mandatory due to potential toxicity .

Q. How is this compound used in pharmaceutical research?

It serves as a precursor for bioactive compounds like dantrolene sodium, a muscle relaxant. Its derivatives, such as hydrazones, exhibit antileishmanial and antibacterial activities, making it valuable in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to address inconsistent yields in hydrazone synthesis?

Mechanochemical synthesis (e.g., using a P7 ball mill) significantly improves yields (up to 93%) by reducing reaction time (30–90 minutes) compared to solution-phase methods. Catalyst choice (e.g., concentrated HCl) and solvent selection (ethanol vs. DMF) also critically impact conversion rates .

Q. What thermodynamic insights are gained from combustion calorimetry studies of 5-(4-nitrophenyl)furan derivatives?

Bomb calorimetry determines combustion energies (ΔcU) and standard enthalpies of formation (ΔfH°). For example, 5-(4-nitrophenyl)-furan-2-carbaldehyde exhibits a ΔcU of ~3,500 kJ/mol, providing data for stability assessments and computational modeling .

Q. How do structural modifications at the furan ring’s 2- and 5-positions influence bioactivity?

Substituting the 5-position with electron-withdrawing groups (e.g., nitro) enhances tuberculostatic activity. Modifications at the 2-position (e.g., hydrazones) improve binding to bacterial targets. Structure-activity relationship (SAR) studies reveal that nitrophenyl groups enhance π-π stacking with microbial enzymes .

Q. What analytical techniques resolve this compound in the presence of process-related impurities?

High-performance thin-layer chromatography (HPTLC) with spectrodensitometric detection at 254 nm effectively quantifies the compound and detects impurities like dantrolene-related intermediates. Method validation includes linearity (1–10 µg/spot) and recovery studies (98–102%) .

Q. Why do isotopic labeling experiments suggest irreversibility in furan derivative formation pathways?

Studies on fructose dehydration analogs (e.g., 5-hydroxymethylfurfural) reveal that steps involving oxocarbenium ion intermediates are irreversible. This principle extends to nitrophenyl-furan systems, where protonation and ring closure are energetically driven toward product formation .

Data Contradictions and Resolution

- Yield Discrepancies : reports 16–33% yields for hydrazones in DMF, while achieves 93% via mechanochemistry. Resolution: Solvent-free mechanochemical methods minimize side reactions and enhance kinetics .

- Bioactivity Variability : Derivatives with 3-nitrophenyl substituents show lower activity than 4-nitrophenyl analogs. Resolution: The para-nitro group’s stronger electron-withdrawing effect improves interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.